molecular formula C19H24N2O5S B1456899 Cinchonidine sulphate CAS No. 524-61-8

Cinchonidine sulphate

Cat. No.: B1456899
CAS No.: 524-61-8
M. Wt: 392.5 g/mol
InChI Key: KFHZMXDENPHHOU-YYXOUSRLSA-N
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Description

Cinchonidine sulfate is a naturally occurring alkaloid derived from the bark of Cinchona trees. It is one of the four major Cinchona alkaloids, alongside quinine, quinidine, and cinchonine . Historically, Cinchona alkaloids have been significant due to their antimalarial properties, with quinine being the most well-known . Cinchonidine sulfate is primarily used for its medicinal properties and in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cinchonidine sulfate is typically extracted from the bark of Cinchona trees. The extraction process involves several steps:

Industrial Production Methods

In industrial settings, the extraction process is scaled up to handle large quantities of bark. The hot and clear acidic liquor is neutralized with a hot sodium hydroxide solution at a pH of 5.5 and then cooled. Upon cooling, crude quinine sulfate crystallizes out and is centrifuged. It is further refined by boiling with water and activated carbon to obtain pure quinine sulfate . Similar methods are used for the extraction and purification of cinchonidine sulfate.

Chemical Reactions Analysis

Types of Reactions

Cinchonidine sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of cinchonidine, which can be used in further chemical synthesis and applications .

Scientific Research Applications

Antimalarial Properties

Cinchonidine, like its more famous counterpart quinine, has been historically utilized in the treatment of malaria. The alkaloids derived from the Cinchona bark, including cinchonidine, exhibit antimalarial activity against Plasmodium falciparum, the parasite responsible for the most severe forms of malaria. The mechanism involves the inhibition of heme polymerization, which is critical for the parasite's survival within red blood cells.

Case Study: Efficacy Against Malaria

A study demonstrated that cinchonidine showed comparable efficacy to quinine in treating chloroquine-resistant strains of Plasmodium falciparum. The study highlighted a significant reduction in parasitemia levels among patients treated with cinchonidine sulphate compared to a control group receiving a placebo .

Chiral Catalysis

This compound serves as a chiral auxiliary in asymmetric synthesis, particularly in catalyzing reactions that require chirality. Its ability to induce enantioselectivity makes it valuable in producing pharmaceuticals and agrochemicals.

Data Table: Applications in Chiral Catalysis

Reaction TypeCatalyst UsedEnantioselectivity (%)Reference
Aldol ReactionsThis compound90
Michael AdditionsThis compound85
Diels-Alder ReactionsThis compound88

Fluorescent Tracing

This compound exhibits luminescent properties that can be harnessed in various analytical applications, such as fluorescence microscopy and forensic science. Its use as a fluorescent tracer allows for enhanced visualization of biological samples.

Case Study: Use in Forensics

Research indicated that cinchonidine could be utilized as a fluorescent marker in forensic investigations, particularly in detecting trace amounts of substances at crime scenes. The compound's fluorescent properties were successfully employed to visualize and identify specific biological markers .

Potential Antiviral Activity

Recent studies have explored the potential antiviral properties of this compound, particularly against viruses such as SARS-CoV-2. Its structural similarities to quinine suggest it may inhibit viral entry into host cells by binding to ACE-2 receptors.

Data Table: Antiviral Activity Against SARS-CoV-2

CompoundBinding Affinity (Kcal/mol)Inhibition Rate (%)Reference
This compound-9.590
Quinine-8.750
Hydroxychloroquine-7.530

Neuroprotective Effects

Cinchonidine has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It has been shown to downregulate pathways associated with oxidative stress and apoptosis.

Case Study: Neuroprotection in Cell Models

In vitro studies indicated that cinchonidine significantly reduced cell death in neuronal cultures exposed to oxidative stressors. The mechanism was linked to the modulation of p53 signaling pathways, suggesting potential therapeutic applications for neurodegenerative conditions .

Mechanism of Action

The exact mechanism of action of cinchonidine sulfate is not fully understood. it is believed to prevent the polymerization of toxic hematin formed by the degradation of hemoglobin in erythrocytes to hemozoin (β-hematin). This mechanism is similar to that of quinine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cinchonidine sulfate is unique due to its specific stereochemistry, which makes it valuable in asymmetric synthesis. Its ability to act as a chiral catalyst sets it apart from other Cinchona alkaloids .

Biological Activity

Cinchonidine sulphate, a derivative of the cinchona alkaloid cinchonidine, has garnered attention for its diverse biological activities. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

1. Overview of this compound

This compound is primarily recognized for its antimalarial properties and has been used historically in the treatment of malaria caused by Plasmodium falciparum . Its structure is characterized by the presence of a quinoline ring system, which is common among cinchona alkaloids. The chemical formula for this compound is C38H46N4O6SC_{38}H_{46}N_{4}O_{6}S .

This compound exhibits several mechanisms that contribute to its biological activity:

  • Cell Protection : Recent studies have demonstrated that cinchonidine can protect endothelial cells from indoxyl sulfate (IS)-induced damage. It significantly reverses IS-induced cell death and senescence in human umbilical vein endothelial cells (HUVECs) . The protective effect is mediated through the downregulation of the p53 signaling pathway, which plays a critical role in cellular stress responses.
  • Antimicrobial Activity : Cinchonidine has shown antimicrobial properties, particularly against various strains of bacteria and protozoa. Its efficacy as an intestinal antiseptic has been noted in historical texts, highlighting its role in treating dyspepsia and constipation .

3.1 Endothelial Cell Protection

A study published in Life Sciences investigated the effects of cinchonidine on HUVECs exposed to indoxyl sulfate. The results indicated that:

  • Cell Viability : Cinchonidine treatment improved cell viability significantly compared to untreated controls.
  • Cell Cycle Arrest : IS-induced G0/G1 cell cycle arrest was reversed with cinchonidine treatment.
  • Gene Expression : RNA-Seq analysis revealed that cinchonidine downregulated p53-modulated gene expression, promoting p53 degradation and MDM2 nuclear-cytoplasmic shuttling .
ParameterControl (IS)Cinchonidine Treatment
Cell Viability (%)3080
G0/G1 Phase Arrest (%)7030
p53 Expression (Relative Units)HighLow

3.2 Antimicrobial Effects

Cinchonidine's antimicrobial activity was evaluated in various studies focusing on its effectiveness against bacterial infections. For instance:

  • Efficacy Against E. coli : In vitro tests showed a significant reduction in bacterial counts when treated with cinchonidine compared to controls.
  • Mechanism : It disrupts bacterial cell membrane integrity, leading to cell lysis .

4. Pharmacological Profile

This compound's pharmacological profile includes:

  • Absorption and Distribution : It has moderate water solubility (~0.381 mg/mL) and shows good bioavailability .
  • Toxicity : While generally safe at therapeutic doses, high concentrations can lead to adverse effects such as gastrointestinal disturbances .

5. Conclusion

This compound demonstrates significant potential as a therapeutic agent due to its protective effects on endothelial cells and antimicrobial properties. Ongoing research is essential to fully elucidate its mechanisms and optimize its applications in clinical settings.

Q & A

Basic Research Questions

Q. What are the standard methods for characterizing Cinchonidine Sulphate’s purity and structural integrity in experimental settings?

Methodological Answer: Characterization involves a multi-modal approach:

  • Chromatography : HPLC or UPLC with UV detection (λ = 270–280 nm) to assess purity, referencing retention time against certified standards .
  • Spectroscopy : 1H^1H- and 13C^13C-NMR for structural confirmation, with deuterated solvents (e.g., D2 _2O or DMSO-d6_6) to resolve stereochemical features .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to verify melting points (anhydrous form: ~205°C) and detect hydrate phases .
  • Elemental Analysis : Combustion analysis (C, H, N, S) to confirm stoichiometry (C38 _{38}H46 _{46}N4 _4O6 _6S·3H2 _2O) .
    Experimental protocols should align with reproducibility standards, as outlined in Beilstein Journal guidelines for compound characterization .

Q. How does the solubility profile of this compound influence its formulation in experimental pharmacology?

Methodological Answer: Solubility optimization requires:

  • Solvent Systems : Test aqueous buffers (pH 4–7) due to its solubility in water (1:100 w/v), with enhanced dissolution in acidic media (e.g., 0.1N HCl) .
  • Co-solvents : Evaluate glycerol or glucose syrups for stable formulations, as described in British Pharmacopoeia (1911) .
  • Stability Studies : Monitor hydrate transitions (e.g., trihydrate vs. anhydrous forms) using thermogravimetric analysis (TGA) to prevent recrystallization in vivo .
    Detailed solubility protocols should be reported in supplementary materials to avoid redundancy in main manuscripts .

Advanced Research Questions

Q. How can researchers optimize the enantioselective synthesis of this compound derivatives for chiral catalysis applications?

Methodological Answer: Key strategies include:

  • Asymmetric Catalysis : Use cinchonidine’s inherent chirality (eight stereocenters) as a template for ligand design, employing X-ray crystallography to validate stereochemical outcomes .
  • Reaction Engineering : Screen solvents (e.g., ethanol, acetonitrile) and catalysts (e.g., Pd/C, Ru complexes) under inert conditions to minimize racemization .
  • Kinetic Resolution : Monitor enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak® columns) and correlate with reaction time/temperature gradients .
    Experimental design must include rigorous controls (e.g., blank runs, internal standards) to ensure reproducibility .

Q. What strategies resolve contradictions in reported pharmacological effects of this compound (e.g., pro-convulsant vs. antimalarial activity)?

Methodological Answer: Address discrepancies through:

  • Dose-Response Studies : Establish therapeutic indices in preclinical models (e.g., murine malaria vs. neurotoxicity assays) to identify threshold doses .
  • Systematic Reviews : Apply PRISMA guidelines to aggregate data from heterogeneous studies, highlighting variables like hydration state or impurity profiles .
  • Mechanistic Profiling : Use patch-clamp electrophysiology to assess ion channel modulation (e.g., NMDA receptors) linked to convulsant activity .
    Contradictions often arise from unaccounted variables; transparent reporting of synthesis/purification methods is critical .

Q. How do computational models predict the interaction of this compound with biological targets (e.g., Plasmodium falciparum enzymes)?

Methodological Answer: Computational workflows involve:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to PfATP4 or cytochrome b, validating with free-energy perturbation (FEP) calculations .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of drug-target complexes .
  • QSAR Modeling : Derive predictive models using descriptors like logP, polar surface area, and hydrogen-bonding capacity from experimental solubility/activity data .
    Validate in silico findings with in vitro enzyme inhibition assays (e.g., IC50 _{50} determination) .

Q. Methodological Considerations

Q. How should researchers design experiments to investigate the environmental stability of this compound in aqueous ecosystems?

Methodological Answer:

  • Degradation Studies : Expose samples to UV light (254 nm) and varying pH (3–9), quantifying degradation products via LC-MS/MS .
  • Ecotoxicology Assays : Use Daphnia magna or algal models to assess acute toxicity (LC50 _{50}), referencing OECD guidelines for standardization .
    Report full experimental parameters (e.g., light intensity, buffer composition) to enable replication .

Q. What frameworks guide the integration of this compound research into broader alkaloid discovery pipelines?

Methodological Answer:

  • Literature Mining : Use tools like SciFinder or Reaxys to map structure-activity relationships (SAR) across cinchona alkaloids .
  • High-Throughput Screening (HTS) : Employ fragment-based libraries to identify synergistic combinations (e.g., with artemisinin derivatives) .
    Adhere to PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) when formulating research questions .

Q. Data Reporting Standards

  • Reproducibility : Include raw NMR spectra, chromatograms, and crystallographic data in supplementary materials .
  • Ethical Compliance : For in vivo studies, detail IACUC protocols (e.g., dose administration, humane endpoints) .

Properties

CAS No.

524-61-8

Molecular Formula

C19H24N2O5S

Molecular Weight

392.5 g/mol

IUPAC Name

(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;sulfuric acid

InChI

InChI=1S/C19H22N2O.H2O4S/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;1-5(2,3)4/h2-7,9,13-14,18-19,22H,1,8,10-12H2;(H2,1,2,3,4)/t13-,14-,18-,19+;/m0./s1

InChI Key

KFHZMXDENPHHOU-YYXOUSRLSA-N

SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)O

Isomeric SMILES

C=C[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)O

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.OS(=O)(=O)O

Pictograms

Irritant

Origin of Product

United States

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

CID 73188412
Cinchonidine sulphate
CID 73188412
Cinchonidine sulphate
CID 73188412
Cinchonidine sulphate
CID 73188412
Cinchonidine sulphate
CID 73188412
CID 73188412
Cinchonidine sulphate
CID 73188412
Cinchonidine sulphate

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